Molecular Weight and Physicochemical Profile Differentiation from Chlorinated Analogs
The molecular weight of 4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol (251.69 g/mol) [1] is significantly lower than its 3-chloro-4-fluorophenyl analog (286.13 g/mol) , a 34.44 g/mol increase. This difference impacts solubility and passive membrane permeability, which is critical for applications in drug discovery and agrochemical research [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 251.69 g/mol |
| Comparator Or Baseline | 4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol (CAS 868256-58-0): 286.13 g/mol |
| Quantified Difference | 34.44 g/mol lower |
| Conditions | Calculated molecular weight based on molecular formula. |
Why This Matters
A lower molecular weight generally correlates with improved solubility and membrane permeability, making this compound a more suitable starting point for hit-to-lead optimization campaigns compared to its heavier, more lipophilic analog.
- [1] PubChem. (n.d.). 4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
